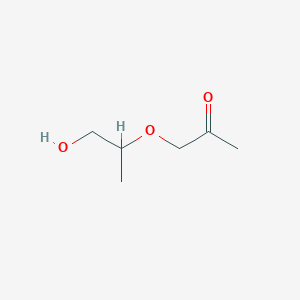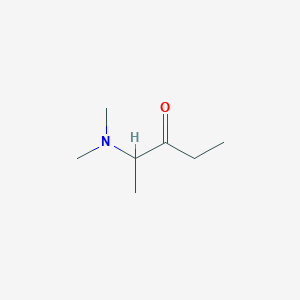
3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril is a heterocyclic organic compound with the molecular formula C17H24N2O2 and a molecular weight of 288.4 g/mol . It is also known by its IUPAC name, 7-hydroxy-1-(2-piperidin-1-ylpropyl)-3,4-dihydroquinolin-2-one . This compound is primarily used in research and experimental applications.
準備方法
The synthesis of 3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril involves several steps. One common method includes the intramolecular Friedel-Crafts alkylation of N-(3-methoxyphenyl)-3-chloropropionamide in the presence of a Lewis acid such as aluminum chloride in dimethylacetamide (DMA) at elevated temperatures ranging from 120°C to 160°C . This reaction produces 7-hydroxy-3,4-dihydro carbostyril, which can then be further reacted with 1-bromo-4-chlorobutane under phase transfer catalyst (PTC) conditions using solvents like acetone or n-butanol at temperatures ranging from 25°C to 45°C . The final product is obtained with high purity and yield.
化学反応の分析
3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril involves its interaction with specific molecular targets and pathways. For instance, in the context of its use as a precursor for aripiprazole, it acts on dopamine and serotonin receptors in the brain, modulating neurotransmitter activity and exerting antipsychotic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
類似化合物との比較
3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril can be compared with other similar compounds, such as:
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: This compound shares a similar core structure but lacks the piperidinopropyl group.
7-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone: Another related compound with a similar quinolinone backbone.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
CAS番号 |
98067-16-4 |
|---|---|
分子式 |
C17H24N2O2 |
分子量 |
288.4 g/mol |
IUPAC名 |
7-hydroxy-1-(2-piperidin-1-ylpropyl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C17H24N2O2/c1-13(18-9-3-2-4-10-18)12-19-16-11-15(20)7-5-14(16)6-8-17(19)21/h5,7,11,13,20H,2-4,6,8-10,12H2,1H3 |
InChIキー |
UODZETJISHYYBP-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C(=O)CCC2=C1C=C(C=C2)O)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13793452.png)


![3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI)](/img/structure/B13793461.png)





![2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13793495.png)


